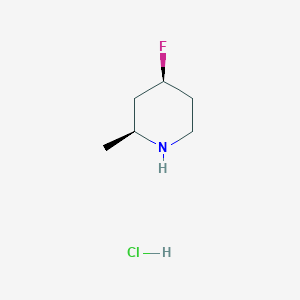![molecular formula C11H21N3O5 B12098727 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule in biochemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid typically involves multi-step organic reactions. One common method starts with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The protected amino acids are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling. After the coupling, the Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers, which streamline the coupling and deprotection steps. These synthesizers use solid-phase synthesis techniques, where the growing peptide chain is anchored to a resin, allowing for efficient washing and reaction cycles. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: Carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various derivatives with modified amino or carboxyl groups, which can be tailored for specific applications in research and industry.
科学的研究の応用
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and therapeutic peptides.
Industry: Utilized in the production of biodegradable polymers and as a precursor for specialty chemicals.
作用機序
The mechanism by which 2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid exerts its effects is primarily through its interaction with enzymes and proteins. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects, which stabilize the compound-enzyme complex.
類似化合物との比較
Similar Compounds
Lysine: A basic amino acid with a similar structure but lacks the additional amino and carboxyl groups.
Glutamine: Another amino acid with an amide side chain, differing in its functional groups and overall structure.
Arginine: Contains a guanidinium group, making it more basic and structurally distinct.
Uniqueness
2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid is unique due to its dual amino and carboxyl functionalities, which provide it with a higher degree of reactivity and versatility in forming complex molecules. This makes it particularly valuable in synthetic chemistry and biochemical research.
特性
IUPAC Name |
2-amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O5/c12-7(4-5-9(15)16)10(17)14-6-2-1-3-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGKVKLJFBFMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)C(CCC(=O)O)N)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol](/img/structure/B12098690.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)



![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
